molecular formula C10H15BNO4- B13899673 1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13899673
M. Wt: 224.04 g/mol
InChI Key: PNWBBUXUNXPLBD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the presence of suitable solvents such as dichloromethane or ethanol.

Major Products

Major products formed from these reactions include substituted isoxazoles, oximes, and amines. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of BRD4, a protein involved in the regulation of gene expression . This inhibition leads to the modulation of various cellular processes, including DNA damage response, cell cycle arrest, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its borabicyclo structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C10H15BNO4-

Molecular Weight

224.04 g/mol

IUPAC Name

3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole

InChI

InChI=1S/C10H15BNO4/c1-7-9(8(2)16-12-7)11-13-4-10(3,5-14-11)6-15-11/h4-6H2,1-3H3/q-1

InChI Key

PNWBBUXUNXPLBD-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=C(ON=C3C)C

Origin of Product

United States

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